2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide
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Overview
Description
2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of bromophenyl, oxadiazole, and acetamide groups, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carbon disulfide, followed by the introduction of the bromophenyl group via electrophilic substitution. The final step involves the formation of the acetamide linkage through a condensation reaction with 5-chloro-2-methoxyaniline.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of high-efficiency reactors, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the bromophenyl group.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Substituted bromophenyl derivatives.
Scientific Research Applications
2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and bromophenyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide
- 2-((5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H13BrClN3O3S |
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Molecular Weight |
454.7 g/mol |
IUPAC Name |
2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C17H13BrClN3O3S/c1-24-14-7-6-10(19)8-13(14)20-15(23)9-26-17-22-21-16(25-17)11-4-2-3-5-12(11)18/h2-8H,9H2,1H3,(H,20,23) |
InChI Key |
ZJNDALVRYAZIIA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3Br |
Origin of Product |
United States |
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